10-Methoxyanthracene-9-carbaldehyde chemical structure and properties
10-Methoxyanthracene-9-carbaldehyde chemical structure and properties
Structure, Synthesis, and Photophysical Properties
Executive Summary
10-Methoxyanthracene-9-carbaldehyde is a specialized polycyclic aromatic hydrocarbon (PAH) derivative characterized by a "push-pull" electronic structure. Featuring an electron-donating methoxy group (-OCH
Chemical Identity & Structural Analysis[1][2]
The molecule consists of a rigid anthracene core substituted at the meso positions. The 9,10-substitution pattern is critical for disrupting the planarity of intermolecular stacking, which often enhances solubility and solid-state fluorescence compared to unsubstituted anthracene.
| Property | Data |
| IUPAC Name | 10-Methoxyanthracene-9-carbaldehyde |
| Synonyms | 9-Methoxy-10-anthraldehyde; 10-Methoxy-9-anthracenecarboxaldehyde |
| Molecular Formula | C |
| Molecular Weight | 236.27 g/mol |
| SMILES | COC1=C2C=CC=CC2=C(C=O)C3=CC=CC=C13 |
| Appearance | Yellow to Orange Crystalline Solid |
| Solubility | Soluble in DCM, CHCl |
1.1 Electronic Structure (Push-Pull Mechanism)
The defining feature of this molecule is the intramolecular charge transfer (ICT). The oxygen lone pair on the methoxy group acts as a donor, pushing electron density into the anthracene
-
HOMO: Localized significantly on the methoxy-anthracene moiety.
-
LUMO: Delocalized towards the aldehyde group.
-
Effect: This polarization results in a large dipole moment in the excited state, leading to pronounced solvatochromism (fluorescence color shift based on solvent polarity).
Synthesis & Methodology
The synthesis of 10-methoxyanthracene-9-carbaldehyde is classically achieved via the Vilsmeier-Haack formylation of 9-methoxyanthracene. This route is preferred for its regioselectivity, targeting the electron-rich C10 position.
2.1 Precursor Preparation: 9-Methoxyanthracene
-
Starting Material: Anthrone (9(10H)-anthracenone).
-
Reagents: Methyl iodide (MeI) or Dimethyl sulfate (DMS), Potassium carbonate (K
CO ), Acetone or DMF. -
Mechanism: Base-catalyzed enolization of anthrone followed by O-methylation.
2.2 Core Protocol: Vilsmeier-Haack Formylation
Objective: Install the aldehyde functionality at the C10 position.
Reagents:
-
Phosphorus Oxychloride (POCl
) -
N,N-Dimethylformamide (DMF)
-
9-Methoxyanthracene (Precursor)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Protocol:
-
Vilsmeier Reagent Formation: In a flame-dried flask under inert atmosphere (N
or Ar), cool DMF (1.2 eq) to 0°C. Add POCl (1.1 eq) dropwise. Stir for 30 minutes until the chloroiminium salt (Vilsmeier reagent) precipitates or forms a yellow solution. -
Addition: Dissolve 9-methoxyanthracene (1.0 eq) in anhydrous DCM. Add this solution slowly to the Vilsmeier reagent at 0°C.
-
Reaction: Allow the mixture to warm to room temperature, then reflux (approx. 40°C for DCM, higher for DCE) for 2–4 hours. Monitor via TLC (Silica, Hexane:Ethyl Acetate 8:2). The product will appear as a bright fluorescent spot distinct from the starting material.
-
Hydrolysis: Cool the mixture to 0°C. Quench carefully with saturated aqueous Sodium Acetate (NaOAc) or water. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
-
Workup: Extract with DCM (3x). Wash organic layers with brine and water. Dry over anhydrous Na
SO . -
Purification: Recrystallize from ethanol or acetonitrile, or purify via column chromatography (Silica gel) if high purity is required.
2.3 Synthesis Pathway Diagram
Caption: Synthesis proceeds via O-methylation of anthrone followed by regioselective Vilsmeier-Haack formylation at the C10 position.
Physicochemical & Spectroscopic Properties[8][10]
3.1 Spectral Characterization
Researchers should validate the structure using the following spectral fingerprints.
| Technique | Characteristic Signals | Structural Assignment |
| Aldehyde proton (-CH O) | ||
| Methoxy protons (-OCH | ||
| Aromatic protons at C1, C8 (deshielded by CHO) | ||
| Aromatic protons at C4, C5 (ortho to OMe) | ||
| IR Spectroscopy | 1660–1675 cm | C=O stretching (Aldehyde) |
| 2850, 2750 cm | C-H stretching (Aldehyde Fermi doublet) | |
| UV-Vis | ||
| Fluorescence | Emission ~450–550 nm | Highly dependent on solvent polarity |
3.2 Reactivity Profile
-
Oxidation: The aldehyde group is susceptible to oxidation to the carboxylic acid (10-methoxyanthracene-9-carboxylic acid) using mild oxidants like NaClO
(Pinnick oxidation). -
Oxidative Degradation: Strong oxidation (e.g., Chromic acid) can cleave the substituents, reverting the core to Anthraquinone (9,10-anthracenedione), losing the methoxy and formyl groups.
-
Condensation: The aldehyde is highly reactive toward amines and hydrazines, making it an excellent scaffold for Schiff base formation (imines) used in sensing applications.
Applications in Research
4.1 Solvatochromic Probes
Due to the D-
-
Non-polar solvents (Hexane): Emission is blue-shifted and structured.
-
Polar solvents (DMSO/Methanol): Emission is red-shifted and broad due to stabilization of the intramolecular charge transfer (ICT) excited state.
-
Utility: Used to map local polarity in biological membranes or polymer matrices.
4.2 Synthetic Intermediate
It serves as a precursor for:
-
Acenes: Extended conjugation systems for organic field-effect transistors (OFETs).
-
Styryl-anthracenes: synthesized via Wittig or Knoevenagel condensation, used as high-efficiency blue/green emitters in OLEDs.
4.3 Logic Diagram: Reactivity & Application
Caption: The aldehyde functionality enables diverse derivatization for materials science and sensing applications.
Safety & Handling (MSDS Summary)
-
Hazards: Like many anthracenes, this compound should be treated as a potential irritant and photosensitizer.
-
Storage: Store in amber vials (light sensitive) at 2–8°C under an inert atmosphere (Argon) to prevent gradual oxidation of the aldehyde.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
-
Synthesis & Properties
-
Reactivity (Oxidation)
-
Title: Oxidative degradation of anthracene derivatives.[3]
- Source: Science of Synthesis: Houben-Weyl Methods of Molecular Transform
- Context: Describes the conversion of 10-alkoxyanthracene-9-carbaldehydes to anthraquinones under oxid
-
-
General Photophysics
- Title: Solvatochromism in 9,10-substituted anthracenes.
- Source: Journal of Physical Chemistry A.
- Context: General principles of ICT st
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 10-Methylanthracene-9-carbaldehyde | 7072-00-6 | Benchchem [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. US4211726A - Synthesis of substituted 9,10-anthracene-dicarboxaldehydes and 9,10-dihydro-9,10-anthracenedicarboxaldehydes - Google Patents [patents.google.com]
- 6. mobt3ath.com [mobt3ath.com]
- 7. EP0210290A1 - Process for preparing 9, 10-anthracenedicarboxaldehyde - Google Patents [patents.google.com]
